molecular formula C21H19N3O5 B11286195 Methyl 4-(3-(3,4-dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamido)benzoate

Methyl 4-(3-(3,4-dimethylphenyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamido)benzoate

Cat. No.: B11286195
M. Wt: 393.4 g/mol
InChI Key: GAABVSVDGUWNHQ-UHFFFAOYSA-N
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Description

METHYL 4-[3-(3,4-DIMETHYLPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-AMIDO]BENZOATE is a complex organic compound with a unique structure that includes a pyrimidine ring and a benzoate ester

Preparation Methods

The synthesis of METHYL 4-[3-(3,4-DIMETHYLPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-AMIDO]BENZOATE typically involves multiple steps, including the formation of the pyrimidine ring and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex molecules like this one.

Chemical Reactions Analysis

METHYL 4-[3-(3,4-DIMETHYLPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-AMIDO]BENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

METHYL 4-[3-(3,4-DIMETHYLPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-AMIDO]BENZOATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of METHYL 4-[3-(3,4-DIMETHYLPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-AMIDO]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

METHYL 4-[3-(3,4-DIMETHYLPHENYL)-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDINE-5-AMIDO]BENZOATE can be compared to other pyrimidine-based compounds, such as:

This compound’s unique structure, which includes both a pyrimidine ring and a benzoate ester, distinguishes it from these similar compounds and contributes to its specific properties and applications.

Properties

Molecular Formula

C21H19N3O5

Molecular Weight

393.4 g/mol

IUPAC Name

methyl 4-[[3-(3,4-dimethylphenyl)-2,4-dioxo-1H-pyrimidine-5-carbonyl]amino]benzoate

InChI

InChI=1S/C21H19N3O5/c1-12-4-9-16(10-13(12)2)24-19(26)17(11-22-21(24)28)18(25)23-15-7-5-14(6-8-15)20(27)29-3/h4-11H,1-3H3,(H,22,28)(H,23,25)

InChI Key

GAABVSVDGUWNHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC=C(C=C3)C(=O)OC)C

Origin of Product

United States

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